Product packaging for alpha-Phellandrene(Cat. No.:CAS No. 99-83-2)

alpha-Phellandrene

Cat. No.: B1212362
CAS No.: 99-83-2
M. Wt: 136.23 g/mol
InChI Key: OGLDWXZKYODSOB-UHFFFAOYSA-N
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Description

α-Phellandrene is a cyclic monoterpene that has been found in various plants, including Cannabis, and has diverse biological activities. In vivo, α-phellandrene (50, 100, and 200 mg/kg, p.o.) reduces carrageenan-induced neutrophil accumulation and leukocyte rolling and adhesion as well as inhibits production of the pro-inflammatory cytokines TNF-α and IL-6 in a rat model of air pouch inflammation. It decreases spleen weight and increases macrophage phagocytosis and natural killer (NK) cell cytotoxic activity in a murine WEHI-3 leukemia model. α-Phellandrene has antinociceptive effects in mouse models of pain, reducing acetic acid-induced writhing, paw licking in the capsaicin test, and glutamate-induced licking and biting behavior, as well as increases the paw withdrawal threshold following carrageenan-induced inflammation.>α -Phellandrene is monoterpene reported to be one of the aroma compounds of black (Piper nigrum) and white ‘‘Ashanti pepper′′ (Piper guineense). It also occurs in the leaves of basil.>Alpha-Phellandrene, also known as α-phellandren or dihydro-p-cymene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as feces and saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a citrus, green, and herbal tasting compound that can be found in a number of food items such as mango, tarragon, lovage, and wild celery. This makes this compound a potential biomarker for the consumption of these food products.>This compound is one of a pair of phellandrene cyclic monoterpene double-bond isomers in which both double bonds are endocyclic (cf. This compound, where one of them is exocyclic). It has a role as a volatile oil component, a plant metabolite and an antimicrobial agent. It is a phellandrene and a cyclohexadiene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1212362 alpha-Phellandrene CAS No. 99-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohexa-1,3-diene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3
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InChI Key

OGLDWXZKYODSOB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(C=C1)C(C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID4047593
Record name alpha-Phellandrene
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Molecular Weight

136.23 g/mol
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Physical Description

Colorless liquid; [Hawley], Liquid, Colourless to slightly yellow, mobile liquid; peppery, woody, herbaceous aroma
Record name alpha-Phellandrene
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ETHER /D- & L-FORMS/, 5000 mg/L @ 25 °C (exp), Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.845-0.855
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Vapor Pressure

1.4 [mmHg]
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Color/Form

COLORLESS OIL

CAS No.

99-83-2
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Record name 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)-
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Record name p-mentha-1,5-diene
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Melting Point

249.00 °C. @ 760.00 mm Hg
Record name alpha-Phellandrene
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Interaction with Xanthine Oxidase 3b9j :computational Studies Exploring Herbal Inhibitors for Gout Disease Identified Alpha Phellandrene As a Potential Ligand for Xanthine Oxidase Protein Target 3b9j . the Docking Analysis Yielded a Binding Score Of 5.42 Kcal/mol, Indicating a Favorable Interaction with the Enzymeresearchgate.net.

The following table summarizes the quantitative binding data obtained from these studies:

Target Protein/ReceptorBinding MetricValueUnitReference(s)
EsigGOBP1Dissociation Constant (Kd)0.89µM semanticscholar.org
EsigGOBP1Binding Energy-5.00kcal/mol semanticscholar.orgmdpi.com
5-HT2A ReceptorLowest Gibbs Free Energy (ΔG)-6.9kcal/mol bmj.combmj.comresearchgate.netresearchgate.net
Xanthine Oxidase (3B9J)Docking Score-5.42kcal/mol researchgate.net

These findings underscore the importance of the molecular structure of alpha-Phellandrene in its ability to engage with diverse biological targets, contributing to its broad spectrum of biological activities.

Mentioned Compounds:

this compound

EsigGOBP1

5-HT2A Receptor

PPARγ

SREBP-1c

Xanthine Oxidase (3B9J)

Camphene

Limonene

Alpha-pinene

Beta-pinene

Eucalyptol

1-NPN (1-naphthylamine)

o-cymene (B1210590)

Rosiglitazone

Ketanserin

Gamma-terpinene

Terpinolene

Alpha-terpinene

Beta-phellandrene

Beta-eudesmol

Dill ether

Carvone

Piperitone oxide

Pulegone

R-carvone

D-limonene

R-pulegone

Beta-caryophyllene

Caryophyllene oxide

Allopurinol

Biological Activities and Mechanistic Studies

Anti-Cancer and Anti-Tumor Activities

Alpha-phellandrene (α-PHE), a naturally occurring cyclic monoterpene found in the essential oils of various plants like Eucalyptus phellandra, has garnered significant attention for its potential anti-cancer and anti-tumor properties. mdpi.comencyclopedia.pub Research has explored its effects through both direct cytotoxic actions on cancer cells and the modulation of the body's immune response to tumors.

In vitro Cytotoxic Actions

Laboratory studies have demonstrated the ability of α-phellandrene to directly inhibit the growth and viability of several cancer cell lines.

Melanoma B-16/F-10 and Sarcoma 180: In vitro assays revealed that α-phellandrene exhibits cytotoxic effects against both melanoma B-16/F-10 and Sarcoma 180 (S-180) murine tumor cells. nih.govresearchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 436.0 μg/mL for B-16/F-10 cells and 217.9 μg/mL for S-180 cells, indicating a dose-dependent inhibition of cell proliferation. nih.gov

WEHI-3 Leukemia Cells: Studies on murine WEHI-3 leukemia cells have shown that α-phellandrene can induce cell death through apoptosis. nih.gov It has been observed to cause morphological changes, decrease cell viability, and induce G0/G1 cell cycle arrest. nih.gov Furthermore, α-phellandrene treatment in these cells led to an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, while decreasing the mitochondrial membrane potential, all of which are hallmarks of apoptosis. nih.gov Investigations into the molecular mechanisms revealed that α-phellandrene can alter the expression of genes associated with DNA damage and apoptosis in WEHI-3 cells. medchemexpress.com

Human Liver Cancer Cells: Research has indicated that α-phellandrene can induce necrosis in human liver tumor cells. trulieve.com One study demonstrated that at a concentration of 30 μM, α-phellandrene significantly increased the number of necrotic cells, nitric oxide (NO) production, lactate (B86563) dehydrogenase (LDH) leakage, and ATP depletion in J5 human liver cancer cells. medchemexpress.com It has also been shown to induce autophagy in these cells. medchemexpress.com

Human Breast Cancer Hs 578T Cells and Prostate Tumor PC-3 Cells: The essential oil of Solanum erianthum, which contains α-phellandrene, has demonstrated anti-cancer activities against human breast cancer (Hs 578T) and prostate cancer (PC-3) cells. mdpi.com

In vivo Tumor Growth Inhibition

Animal studies have corroborated the in vitro findings, showing that α-phellandrene can inhibit tumor growth in living organisms. In mice bearing Sarcoma 180 tumors, oral administration of α-phellandrene resulted in a significant inhibition of tumor growth, with reductions ranging from 47.3% to 82.7%. nih.govresearchgate.net These studies highlight the potential of α-phellandrene as an anti-neoplastic agent. nih.gov

Modulation of Immune Responses

Beyond its direct cytotoxic effects, α-phellandrene has been shown to modulate the immune system, which can contribute to its anti-tumor activity. alfa-chemistry.commdpi.com

Enhancement of Phagocytosis

Studies in mice have demonstrated that α-phellandrene can enhance the phagocytic activity of macrophages. iiarjournals.orgnih.govnih.gov In both normal and leukemia-bearing mice, treatment with α-phellandrene led to an increased ability of macrophages to engulf foreign particles. iiarjournals.orgnih.govnih.gov This suggests that α-phellandrene can bolster a key mechanism of the innate immune system for clearing cellular debris and pathogens, and potentially, cancer cells.

Increase in NK Cell Activity

Natural killer (NK) cells are crucial components of the anti-tumor immune response. Research has shown that α-phellandrene can promote the cytotoxic activity of NK cells. iiarjournals.orgnih.govnih.gov In mice, administration of α-phellandrene was found to increase the ability of NK cells to kill target cells. iiarjournals.orgnih.govnih.gov

Regulation of T-cells, Monocytes, and Macrophages

Flow cytometry analysis has revealed that α-phellandrene can influence the populations of various immune cells. In normal BALB/c mice, oral administration of α-phellandrene was shown to increase the percentage of CD3+ T-cells, CD11b+ monocytes, and MAC3+ macrophages in the blood. nih.goviiarjournals.org Conversely, it was observed to reduce the percentage of CD19+ B-cells in these studies. nih.goviiarjournals.org

Table 1: Summary of In Vitro Cytotoxic Actions of α-Phellandrene

Cell LineType of CancerObserved EffectsCitations
Melanoma B-16/F-10Murine MelanomaCytotoxic action, IC50 of 436.0 μg/mL nih.govresearchgate.netnih.gov
Sarcoma 180Murine SarcomaCytotoxic action, IC50 of 217.9 μg/mL nih.govresearchgate.net
WEHI-3Murine LeukemiaInduction of apoptosis, G0/G1 cell cycle arrest, increased ROS and Ca2+ nih.gov
Human Liver Cancer (J5)Human Hepatocellular CarcinomaInduction of necrosis, increased NO production, LDH leakage, ATP depletion, autophagy medchemexpress.comtrulieve.com
Human Breast Cancer (Hs 578T)Human Breast CancerAnti-cancer activity mdpi.com
Prostate Tumor (PC-3)Human Prostate CancerAnti-cancer activity mdpi.com

Table 2: Summary of Immunomodulatory Effects of α-Phellandrene in vivo

Immune ParameterModelEffectCitations
PhagocytosisNormal and Leukemia-bearing miceEnhanced macrophage phagocytosis iiarjournals.orgnih.govnih.gov
NK Cell ActivityNormal and Leukemia-bearing miceIncreased NK cell cytotoxicity iiarjournals.orgnih.govnih.gov
T-cells (CD3+)Normal and Leukemia-bearing miceIncreased percentage iiarjournals.orgnih.govnih.goviiarjournals.orgresearchgate.net
B-cells (CD19+)Normal miceReduced percentage nih.goviiarjournals.org
B-cells (CD19+)Leukemia-bearing miceIncreased percentage iiarjournals.orgnih.govresearchgate.net
Monocytes (CD11b+)Normal miceIncreased percentage nih.goviiarjournals.org
Monocytes (CD11b+)Leukemia-bearing miceReduced percentage iiarjournals.orgnih.govresearchgate.net
Macrophages (MAC3+)Normal and Leukemia-bearing miceIncreased percentage iiarjournals.orgnih.govnih.goviiarjournals.orgresearchgate.net
B- and T-cell Proliferation

This compound (α-PA) has been shown to influence the proliferation of key immune cells, specifically B- and T-lymphocytes. In studies involving normal BALB/c mice, oral administration of α-PA at a concentration of 25 mg/kg was found to promote both B- and T-cell proliferation. researchgate.netmedchemexpress.comnih.gov This effect was observed with and without stimulation for B-cells, but T-cell proliferation was enhanced only with stimulation at this dosage. nih.gov

Further investigations in a murine leukemia model, where BALB/c mice were injected with WEHI-3 cells, also demonstrated the immunomodulatory potential of α-PA. iiarjournals.orgmdpi.comiiarjournals.org In this model, a high dose of 50 mg/kg stimulated the proliferation of both B- and T-cells. mdpi.com Another study on the same model showed that a lower dose of 25 mg/kg increased B- and T-cell proliferation. iiarjournals.orgiiarjournals.org These findings suggest that α-PA can enhance immune responses by stimulating the proliferation of lymphocytes. iiarjournals.orgmdpi.com However, in normal mice, while α-PA increased the percentage of the T-cell marker CD3, it was found to reduce the percentage of the B-cell marker CD19. researchgate.netnih.gov

Table 1: Effects of this compound on B- and T-cell Proliferation

Model System Cell Type Effect Reference
Normal BALB/c Mice B-cells Proliferation promoted at 25 mg/kg researchgate.netnih.gov
Normal BALB/c Mice T-cells Proliferation promoted at 25 mg/kg with stimulation researchgate.netnih.gov
WEHI-3 Leukemia Model B-cells Proliferation stimulated at high doses (25 mg/kg and 50 mg/kg) iiarjournals.orgmdpi.com
WEHI-3 Leukemia Model T-cells Proliferation stimulated at high doses (25 mg/kg and 50 mg/kg) iiarjournals.orgmdpi.com

Effects on Gene Expression and Signaling Pathways

This compound exerts significant influence at the molecular level by altering the expression of genes associated with critical cellular processes such as DNA damage, cell cycle regulation, and apoptosis. medchemexpress.comalfa-chemistry.comnih.goviiarjournals.org Studies utilizing cDNA microarray analysis on murine leukemia WEHI-3 cells treated with α-PA have provided detailed insights into these genetic modifications. nih.goviiarjournals.org

DNA Damage-Inducer Transcript 4 Upregulation

Treatment of WEHI-3 murine leukemia cells with α-PA has been shown to cause a notable upregulation of genes associated with DNA damage. mdpi.comnih.goviiarjournals.org Specifically, the expression of DNA damage-inducer transcript 4 (DDIT4) was found to be upregulated by 4-fold following treatment with 10 μM of α-PA for 24 hours. nih.goviiarjournals.org This suggests that α-PA can activate cellular stress-response pathways related to DNA damage.

DNA Fragmentation Factor Upregulation

In conjunction with the upregulation of DDIT4, α-PA treatment also increases the expression of the DNA fragmentation factor (DFFA). mdpi.comnih.goviiarjournals.org In the same study on WEHI-3 cells, the DNA fragmentation factor was upregulated by over 2-fold. nih.goviiarjournals.org This factor plays a crucial role in the execution phase of apoptosis, where it is responsible for the fragmentation of DNA, a hallmark of programmed cell death.

Cell Cycle Checkpoint Gene Regulation (e.g., Cyclin G2, Cyclin-Dependent Kinases Inhibitor 2D, p21)

This compound has been observed to modulate the expression of genes that regulate cell cycle checkpoints. alfa-chemistry.comnih.goviiarjournals.org In WEHI-3 cells treated with α-PA, the expression of Cyclin G2 was upregulated by more than 3-fold. nih.goviiarjournals.org Similarly, the cyclin-dependent kinases inhibitor 2D and IA (p21) were also upregulated by over 2-fold. nih.goviiarjournals.org The upregulation of these genes, which act as inhibitors of cell cycle progression, indicates that α-PA can induce cell cycle arrest. nih.gov

Apoptosis-Associated Gene Regulation (e.g., BCL2/adenovirus E1B interacting protein 3, XIAP-associated factor 1, BCL2 modifying factor, Caspase-8, FADD-like apoptosis regulator)

The pro-apoptotic activity of α-PA is further supported by its ability to upregulate a variety of genes associated with programmed cell death. alfa-chemistry.comnih.goviiarjournals.org In WEHI-3 cells, α-PA treatment led to a more than 2-fold upregulation of several key apoptosis-associated genes. nih.goviiarjournals.org These include BCL2/adenovirus E1B interacting protein 3 (BNIP3), XIAP-associated factor 1 (XAF1), BCL2 modifying factor (BMF), Caspase-8, and FADD-like apoptosis regulator (CFLAR). nih.goviiarjournals.org The upregulation of these genes suggests that α-PA can trigger apoptosis through multiple signaling pathways. alfa-chemistry.com For instance, in human colon cancer HT-29 cells, α-PA combined with 5-fluorouracil (B62378) increased the mRNA expression of Caspase-8 and Bid. spandidos-publications.com

Table 2: Summary of Gene Upregulation by this compound in WEHI-3 Cells

Gene Category Gene Name Fold Upregulation Reference
DNA Damage DNA damage-inducer transcript 4 (DDIT4) 4-fold nih.goviiarjournals.org
DNA Damage DNA fragmentation factor (DFFA) >2-fold nih.goviiarjournals.org
Cell Cycle Checkpoint Cyclin G2 >3-fold nih.goviiarjournals.org
Cell Cycle Checkpoint Cyclin-Dependent Kinases Inhibitor 2D and IA (p21) >2-fold nih.goviiarjournals.org
Apoptosis-Associated BCL2/adenovirus E1B interacting protein 3 (BNIP3) >2-fold nih.goviiarjournals.org
Apoptosis-Associated XIAP-associated factor 1 (XAF1) >2-fold nih.goviiarjournals.org
Apoptosis-Associated BCL2 modifying factor (BMF) >2-fold nih.goviiarjournals.org
Apoptosis-Associated Caspase-8 >2-fold nih.goviiarjournals.org
Apoptosis-Associated FADD-like apoptosis regulator (CFLAR) >2-fold nih.goviiarjournals.org
Autophagy-Associated Protein Pathways

This compound is a known inducer of autophagy, a cellular process of degradation and recycling of its own components. medchemexpress.comalfa-chemistry.commedchemexpress.com Its role in modulating autophagy-associated protein pathways has been studied in human liver cancer (J5) cells. mdpi.comnih.gov Treatment with α-PA was found to suppress key proteins that inhibit autophagy, such as PI3K-I, Akt, and mTOR. mdpi.comnih.gov

Conversely, α-PA increased the levels of proteins that promote autophagosome formation, including PI3K-III, phosphorylated Bcl-2, Beclin-1, and LC3-II. mdpi.comnih.gov Furthermore, α-PA treatment led to an increase in p53, DRAM, and NF-κB, which are also involved in the regulation of autophagy. mdpi.comnih.gov Specifically, α-PA was shown to upregulate nuclear p53 while downregulating its cytoplasmic expression and to activate the NF-κB pathway. nih.gov These findings indicate that α-PA can induce autophagy in cancer cells by modulating multiple signaling pathways. nih.govnutr-metab-pu.org

Anti-Inflammatory Properties

The monoterpene this compound (α-Phellandrene) has demonstrated notable anti-inflammatory effects across a variety of experimental models. mdpi.comfrontiersin.org Its mechanisms of action are multifaceted, involving the modulation of key cellular and molecular pathways that are central to the inflammatory response. alfa-chemistry.comnih.gov These include the inhibition of neutrophil migration, stabilization of mast cells, and reduction of pro-inflammatory mediators. nih.govresearchgate.net

In vivo Models (e.g., Carrageenan-Induced Peritonitis)

In animal models, α-phellandrene has been shown to effectively attenuate inflammation. nih.gov A key model used to investigate its anti-inflammatory potential is carrageenan-induced peritonitis in rodents. mdpi.comnih.gov In this model, the injection of carrageenan into the peritoneal cavity triggers an acute inflammatory response, characterized by the influx of leukocytes, particularly neutrophils. nih.govms-editions.cl

Studies have shown that pre-treatment with α-phellandrene significantly prevents the accumulation of neutrophils induced by carrageenan. nih.govcapes.gov.br This effect was observed at various doses, indicating a dose-dependent anti-inflammatory activity. mdpi.comcaymanchem.combiomol.com The reduction in leukocyte migration to the inflamed site is a critical step in mitigating the inflammatory cascade. nih.govresearchgate.net Furthermore, in a rat model of air pouch inflammation, α-phellandrene reduced neutrophil accumulation, highlighting its consistent anti-inflammatory action in different in vivo settings. caymanchem.combiomol.com

Table 1: Effect of this compound on Carrageenan-Induced Peritonitis

Model System Key Findings Reference
Carrageenan-Induced Peritonitis in Mice Prevented neutrophil accumulation at all tested doses. nih.gov
Carrageenan-Induced Air Pouch in Rats Reduced carrageenan-induced neutrophil accumulation. caymanchem.combiomol.com

Modulation of Proinflammatory Cytokines (e.g., IL-6, TNF-α)

A crucial aspect of α-phellandrene's anti-inflammatory activity is its ability to modulate the production of pro-inflammatory cytokines. nih.gov Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal mediators of the inflammatory response. mdpi.commdpi.com

In studies involving carrageenan-induced peritonitis, α-phellandrene treatment led to a significant reduction in the levels of both TNF-α and IL-6 in the peritoneal fluid. nih.govcapes.gov.br This inhibitory effect on cytokine production is believed to be a key mechanism by which α-phellandrene controls leukocyte influx. mdpi.com In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have further confirmed that α-phellandrene can suppress the production of these pro-inflammatory cytokines in a dose-dependent manner. alfa-chemistry.comcapes.gov.brnih.gov This suggests a direct modulatory effect on immune cells. alfa-chemistry.com The compound also modulates other inflammatory mediators like leukotriene B4 and interleukin-8 (IL-8). alfa-chemistry.com

Regulation of Leukocyte Rolling and Adhesion

The migration of leukocytes from the bloodstream to inflamed tissues is a multi-step process that includes rolling along the endothelium and firm adhesion before transmigration. mdpi.com Intravital microscopy studies have revealed that α-phellandrene can effectively inhibit both leukocyte rolling and adhesion. nih.govcapes.gov.br

By reducing these initial steps of leukocyte recruitment, α-phellandrene limits the number of inflammatory cells reaching the site of injury. alfa-chemistry.com This action is thought to be linked to the reduced release of inflammatory mediators like TNF-α and IL-6, which can modulate the expression of adhesion molecules on endothelial cells and leukocytes. mdpi.comresearchgate.net Both α-phellandrene and the standard anti-inflammatory drug dexamethasone (B1670325) have been shown to reduce the total influx of leukocytes by decreasing neutrophil rolling and endothelial adherence. mdpi.com

Table 2: Impact of this compound on Leukocyte Dynamics

Process Observation Model Reference
Leukocyte Rolling Inhibited Intravital microscopy nih.govcapes.gov.br
Leukocyte Adhesion Inhibited Intravital microscopy nih.govcapes.gov.br
Neutrophil Infiltration Inhibited Carrageenan-induced peritonitis mdpi.comalfa-chemistry.com

Inhibition of COX II and LOX 5

The enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX-5) are critical in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mdpi.comresearchgate.net Inhibition of these enzymes is a key target for many anti-inflammatory drugs. researchgate.net

Prevention of Mast Cell Degranulation

Mast cells are key players in inflammatory and allergic reactions. nih.gov Upon activation, they release a variety of pre-formed and newly synthesized inflammatory mediators through a process called degranulation. researchgate.net

Studies have demonstrated that α-phellandrene can effectively inhibit the degranulation of mast cells induced by compound 48/80, a potent mast cell activator. nih.govcapes.gov.br This stabilization of mast cells prevents the release of inflammatory substances, suggesting that α-phellandrene's anti-inflammatory action extends to modulating the responses of these critical immune cells. nih.govresearchgate.net This contributes to its role as an anti-inflammatory agent. nih.govresearchgate.net

Effects on Nitric Oxide (NO) Production in Microglial Cells

Neuroinflammation, characterized by the activation of microglial cells in the central nervous system, is implicated in various neurodegenerative diseases. cnr.itmdpi.com Activated microglia produce pro-inflammatory mediators, including nitric oxide (NO). cnr.itmdpi.com

While some sources suggest α-phellandrene may increase NO production in certain contexts, other research indicates it can inhibit NO production. bvsalud.orgmedchemexpress.com For instance, in macrophage cell-culture-based assays, α-phellandrene at a concentration of 100 μM significantly inhibited NO production. capes.gov.brnih.gov Specifically, it has been suggested that α-phellandrene could inhibit NO production by interfering with the interaction of glutamate (B1630785) with its receptors. mdpi.com Further research is needed to fully elucidate the role of α-phellandrene in modulating NO production in microglial cells and its implications for neuroinflammation. mdpi.comoaji.net

Antinociceptive and Analgesic Effects

This compound (α-Phellandrene) has demonstrated notable antinociceptive and analgesic properties in various experimental models. mdpi.comnih.gov Studies have shown its effectiveness in reducing pain perception through different mechanisms of action. For instance, oral administration of α-phellandrene significantly inhibited acetic acid-induced abdominal writhing in mice and reduced paw-licking time in a formalin-induced pain model. mdpi.com Research suggests that the analgesic potential of α-phellandrene may be attributed to its interactions with multiple systems involved in pain modulation. mdpi.comnih.govuc.pt

Mechanisms in Chronic Neuropathic Pain

In the context of chronic neuropathic pain, α-phellandrene has shown promise as a therapeutic agent. mdpi.com Studies using models of neuropathic pain, such as spared nerve injury, have indicated that α-phellandrene can alleviate hypersensitivity to cold stimuli and reduce depression-like behaviors associated with chronic pain. mdpi.com The compound's ability to modulate neuronal excitability and interfere with pain impulse transduction points to its potential in managing this challenging pain condition. researchgate.netbmj.com

Activation of 5-HT2AR Receptor

One of the key mechanisms underlying the antinociceptive effect of α-phellandrene in chronic neuropathic pain involves the activation of the serotonin (B10506) 2A receptor (5-HT2AR). researchgate.netbmj.com Molecular docking studies have predicted a high affinity of α-phellandrene for the 5-HT2AR, suggesting a strong and stable bond. researchgate.netbmj.com In vivo experiments have corroborated this, showing that the antinociceptive effect of α-phellandrene is significantly reduced by pretreatment with a 5-HT2AR antagonist, ketanserin. researchgate.netbmj.comresearchgate.netbmj.com This indicates that α-phellandrene may act as a serotonergic agonist to reduce mechanical sensitivity. researchgate.netbmj.combmj.com

Mediation by Descending Inhibitory Serotonin System

The analgesic effect of α-phellandrene appears to be mediated by the descending inhibitory serotonin system. researchgate.netbmj.com This system plays a crucial role in the endogenous modulation of pain. bmj.com By activating 5-HT2AR, α-phellandrene likely enhances the activity of these descending pathways, which in turn interfere with the transmission of pain signals from the periphery to the brain. researchgate.netbmj.com This modulation of the serotonergic system is a significant aspect of its analgesic properties. researchgate.netbmj.com

Anti-Microbial and Anti-Fungal Activities

This compound has demonstrated a wide spectrum of antimicrobial and antifungal activities against various pathogens. mdpi.comnih.govontosight.ai It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species. mdpi.comd-nb.info The antimicrobial efficacy of α-phellandrene is often attributed to its ability to disrupt the cell membrane integrity of microorganisms. mdpi.comnih.gov

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Escherichia coli)

This compound has been shown to inhibit the growth of clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. mdpi.comd-nb.info While some studies suggest it has a weaker inhibitory effect compared to other compounds, its activity is still significant. d-nb.infonih.govresearchgate.net Research on essential oils rich in α-phellandrene has demonstrated antibacterial effects against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). bibliotekanauki.plfrontierspartnerships.orgnih.govresearchgate.net The antibacterial action against E. coli has also been noted, with a considerable correlation between the presence of α-phellandrene and antibacterial activity. mdpi.com The mechanism of action is thought to involve the disruption of the bacterial cell membrane. mdpi.comresearchgate.net

Research Findings on the Biological Activities of this compound

Biological Activity Model/Organism Key Findings References
Antinociceptive Acetic acid-induced writhing (mice)Significant inhibition of writhing mdpi.com
Formalin test (mice)Reduced paw-licking time in both phases mdpi.comnih.gov
Chronic neuropathic pain (rats)Alleviated cold sensitivity and depression-like behavior mdpi.com
Analgesic Mechanism Neuropathic pain model (mice)Activation of 5-HT2AR; effect reversed by ketanserin researchgate.netbmj.comresearchgate.netbmj.com
Glutamate-induced nociception (rodents)Decreased nociceptive response nih.gov
Various nociception models (rodents)Involvement of opioid, nitrergic, cholinergic, and adrenergic systems mdpi.comnih.govuc.ptnih.gov
Antimicrobial Staphylococcus aureusInhibition of growth mdpi.comd-nb.infobibliotekanauki.pl
Escherichia coliInhibition of growth mdpi.comd-nb.infomdpi.com
Antifungal Penicillium cyclopiumDose-dependent inhibition of mycelial growth d-nb.infonih.gov

Inhibition of Fungal Growth (e.g., Candida species, Penicillium cyclopium, Aspergillus flavus)

This compound (α-phellandrene) has demonstrated notable antifungal properties against a range of fungal species. mdpi.comnih.gov Its efficacy is often dose-dependent, with higher concentrations leading to greater inhibition of fungal growth. mdpi.comnih.gov

Against Candida species, particularly the drug-resistant Candida albicans, α-phellandrene has shown potent fungicidal activity. kab.ac.ugresearchgate.net In agar (B569324) well diffusion assays, it produced significant zones of inhibition against C. albicans strains MTCC277 (24 ± 0.5 mm) and ATCC90028 (22 ± 0.5 mm). kab.ac.ugresearchgate.net The minimum inhibitory concentration (MIC) for its fungicidal effect against C. albicans strains has been reported in the range of 0.0156 to 0.0312 mg/mL. kab.ac.ugresearchgate.net Furthermore, studies have shown that a metabolite of α-phellandrene, 5-p-menthene-1,2-diol, exhibits significant anti-candidal activity. mdpi.com

The compound is also effective against Penicillium cyclopium, a common postharvest pathogen. nih.govnih.gov Research has shown that α-phellandrene inhibits the mycelial growth of P. cyclopium in a dose-dependent manner, with complete inhibition observed at concentrations of 1.35 mL/L or higher. mdpi.comnih.gov The MIC and minimum fungicidal concentration (MFC) of α-phellandrene against P. cyclopium were found to be 1.7 mL/L and 1.8 mL/L, respectively. mdpi.comnih.govd-nb.info

This compound has also been identified as an inhibitor of Aspergillus flavus, a fungus known for producing mycotoxins. mdpi.comnih.govnih.gov Essential oils rich in α-phellandrene have shown the ability to inhibit the growth of this fungus, highlighting its potential in controlling fungal contamination in agriculture and food storage. nih.govnih.govdergipark.org.tr

Antifungal Activity of α-Phellandrene

Fungal SpeciesActivity MetricResultReference
Candida albicans (ATCC90028)Zone of Inhibition22 ± 0.5 mm kab.ac.ugresearchgate.net
Candida albicans (MTCC277)Zone of Inhibition24 ± 0.5 mm kab.ac.ugresearchgate.net
Candida albicans (Strains)MIC0.0156–0.0312 mg/mL kab.ac.ugresearchgate.net
Penicillium cyclopiumMIC1.7 mL/L mdpi.comnih.govd-nb.info
Penicillium cyclopiumMFC1.8 mL/L mdpi.comnih.govd-nb.info
Penicillium cyclopiumComplete Mycelial Growth Inhibition≥1.35 mL/L mdpi.comnih.gov

Mechanism of Action on Cell Membrane Integrity

The antifungal activity of α-phellandrene is primarily attributed to its ability to compromise the structural and functional integrity of the fungal cell membrane. mdpi.comnih.govforeverest.netmedchemexpress.com This disruption occurs through several interrelated mechanisms.

This compound's lipophilic nature allows it to interfere with the fungal cell membrane, leading to an expansion and increased fluidity of the membrane. mdpi.com This alteration increases membrane permeability, causing the leakage of essential intracellular components. mdpi.comnih.govnih.gov Studies on P. cyclopium have demonstrated that treatment with α-phellandrene results in a significant release of cell constituents, which can be quantified by measuring the optical density at 260 nm (OD260) of the cell suspension. mdpi.com The compound also induces the efflux of potassium ions (K+), with leakage observed as early as 30 minutes after treatment. mdpi.comnih.gov This loss of ions and other cellular materials ultimately leads to cell death. mdpi.com

A key aspect of α-phellandrene's antifungal action is its ability to decrease the total lipid content within the fungal cell. nih.govnih.govd-nb.info In studies involving P. cyclopium, treatment with α-phellandrene at its MIC and MFC significantly reduced the total lipid content compared to untreated cells. d-nb.infomdpi.com After a 120-minute incubation with α-phellandrene at its MFC (1.8 mL/L) and MIC (1.7 mL/L), the total lipid content of P. cyclopium cells was 100.3 ± 2.4 mg/g and 117.4 ± 2.1 mg/g dry weight, respectively, which was significantly lower than the control value of 158.1 ± 2.3 mg/g. d-nb.info This reduction in lipids is believed to be a consequence of α-phellandrene's ability to penetrate the lipid structures of the cell, further disrupting membrane integrity. nih.govmdpi.com

Role as a Bio-preservative against Aflatoxin Production

Beyond inhibiting fungal growth, α-phellandrene plays a role in preventing the production of harmful mycotoxins, specifically aflatoxins produced by Aspergillus flavus. nih.govnih.gov Essential oil from turmeric leaves, which contains α-phellandrene as a major component, has been shown to be a potent inhibitor of aflatoxin production. nih.govnih.gov At a concentration of 1.0%, the essential oil inhibited aflatoxin production by 95.3%, while a concentration of 1.5% resulted in 100% inhibition. nih.govnih.gov This demonstrates the potential of α-phellandrene to be used as a natural bio-preservative for food and spice storage, protecting against both fungal contamination and the production of aflatoxins B1 and G1. nih.govnih.gov

Insecticidal and Larvicidal Activities

This compound has been identified as a promising agent with significant insecticidal and larvicidal properties. nih.govresearchgate.netmdpi.com Its activity has been demonstrated against various insect species, including disease vectors like mosquitoes.

As a larvicide, α-phellandrene is effective against the larvae of Aedes aegypti and Aedes albopictus. mdpi.com Research has also highlighted its toxicity against the 3rd instar larvae of Culex quinquefasciatus, with an essential oil rich in α-phellandrene (49.3%) showing a median lethal concentration (LC₅₀) of 27.1 µL L⁻¹ and a lethal concentration 90 (LC₉₀) of 42.5 µL L⁻¹. mdpi.com These findings underscore its potential as a component in eco-friendly insecticides for mosquito control. nih.govdoaj.org

Larvicidal Activity of α-Phellandrene and Rich Essential Oils

Insect SpeciesActivity MetricValueNotesReference
Aedes aegyptiLC₅₀16.6 mg L⁻¹Activity of pure α-phellandrene mdpi.com
Aedes albopictusLC₅₀28.4 mg L⁻¹Activity of pure α-phellandrene mdpi.com
Culex quinquefasciatus (3rd instar larvae)LC₅₀27.1 µL L⁻¹From Ridolfia segetum EO (49.3% α-phellandrene) mdpi.com
Culex quinquefasciatus (3rd instar larvae)LC₉₀42.5 µL L⁻¹From Ridolfia segetum EO (49.3% α-phellandrene) mdpi.com

Larvicidal Effects

This compound has demonstrated notable larvicidal properties against various insect species. researchgate.netnih.govnih.gov This monoterpene is a component of many essential oils and has been studied as a pure compound for its insecticidal capabilities. researchgate.netnih.govnih.gov Research indicates that α-phellandrene can induce neurotoxicity in the larval stage of insects, ultimately leading to their death. mdpi.comalfa-chemistry.com

For instance, studies have shown its effectiveness against the larvae of Lucilia cuprina, where it not only inhibits the emergence of adult flies but also causes physical damage to the larval body surface and induces histological changes in vital organs like the digestive tract, fat body, and brain. medchemexpress.com Furthermore, α-phellandrene has been identified as a potent larvicidal agent against mosquito species such as Aedes aegypti and Aedes albopictus. plos.orgacs.org In one study, it resulted in greater than 80% larval mortality of Aedes albopictus when applied at a concentration of 0.1 mg/mL. acs.org The larvicidal efficacy of essential oils rich in α-phellandrene, such as that from Schinus molle, further supports its potential as a biopesticide. mdpi.com

Insect Repellent Activity

This compound is a recognized insect repellent. nih.govmdpi.com Research has shown its effectiveness against a variety of insects, including mosquitoes and stored product pests. nih.govnih.gov For example, ethyl acetate (B1210297) extracts from Myrica gale inflorescences, containing 25% α-phellandrene, repelled 82.1% of Aedes aegypti mosquitoes in a laboratory study. nih.gov Similarly, essential oils with a significant α-phellandrene content, such as that from the fresh leaves of Hyptis suaveolens (28.3% α-phellandrene), have proven effective against ticks like Ixodes ricinus. nih.gov

The repellent properties of α-phellandrene are also evident against agricultural pests. Volatile compounds from plants like Apium graveolens and Koelpinia caspia, which are high in α-phellandrene, have demonstrated repellent effects against the winged cotton aphid, Aphis gossypii. frontiersin.org These natural plant-derived volatiles are considered environmentally friendly alternatives to synthetic pesticides. frontiersin.org

Attractant Effects (e.g., Empoasca vitis)

Interestingly, while α-phellandrene acts as a repellent to some insects, it serves as an attractant for others. A notable example is its significant attractant effect on the tea green leafhopper, Empoasca vitis. foreverest.netgoogle.com Research has identified α-phellandrene as one of several volatile compounds that can effectively lure this major tea plant pest. foreverest.netgoogle.com

A study utilizing a Y-shaped olfactometer demonstrated that specific concentrations of (R)-(-)-α-phellandrene significantly attracted Empoasca vitis. google.com Furthermore, a blend of six volatile monomers, including α-phellandrene, was found to be more effective in attracting the leafhoppers than any single component, suggesting a synergistic effect. foreverest.net This attractant property is also observed in the context of natural enemies. For instance, α-phellandrene is one of the volatiles from tea flowers that significantly attracts mymarids (Stethynium empoascae), which are egg parasitoids of the tea green leafhopper. chinbullbotany.com

Avoidance Rates in Thrips

This compound has been shown to elicit avoidance behavior in thrips. In a study investigating the effects of various plant volatiles on adult thrips, α-phellandrene demonstrated a significant avoidance rate of 78.33%. foreverest.net This was higher than the avoidance rate of another monoterpene, α-pinene, which was 63.33%. foreverest.net Such findings suggest that α-phellandrene could be a key component in the development of natural, bio-based repellents to protect crops from thrips infestations. foreverest.net While some research points to certain terpenoids acting as repellents for whiteflies, the specific response of thrips to α-phellandrene highlights its potential in targeted pest management strategies. plos.org

Wound Healing Properties

This compound has been identified as a promising agent in promoting the complex process of wound healing. mdpi.comresearchgate.netnih.gov Its therapeutic potential in this area is attributed to its ability to modulate inflammatory responses and oxidative stress, as well as to stimulate crucial cellular activities at the wound site. mdpi.comeybna.com

Inhibition of COX-2, LOX-5, TNF-α, IL-6, and Superoxide (B77818) Anions

A key aspect of α-phellandrene's wound healing capacity lies in its anti-inflammatory and antioxidant activities. mdpi.comalfa-chemistry.com It has been shown to inhibit several key enzymes and signaling molecules involved in the inflammatory cascade. Specifically, α-phellandrene can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5) in a dose-dependent manner. mdpi.com These enzymes are crucial in the arachidonic acid pathway, which produces inflammatory mediators. mdpi.com

Furthermore, α-phellandrene can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov This reduction in inflammatory markers is significant, as excessive inflammation can impede the healing process. mdpi.com The compound also helps in mitigating oxidative stress by reducing reactive oxygen species like superoxide anions (O₂⁻). mdpi.comalfa-chemistry.com By controlling these inflammatory and oxidative elements, α-phellandrene helps to create a more favorable environment for tissue repair. mdpi.com

Induction of Activated Fibroblast Migration

The migration of dermal fibroblasts to the site of an injury is a critical first step in the repair of cutaneous wounds. mdpi.com this compound has been observed to significantly enhance the migration and proliferation of fibroblasts in a dose-dependent manner. medchemexpress.commedchemexpress.com Studies using L929 fibroblasts have demonstrated this effect. medchemexpress.commedchemexpress.com By stimulating the movement of these cells to the wound area, α-phellandrene accelerates the formation of new tissue. mdpi.com This induction of fibroblast migration, coupled with its anti-inflammatory properties, contributes to accelerated wound contraction and the formation of stress-resistant scars. researchgate.netnih.gov

Data Tables

Table 1: Effects of this compound on Various Insect Species

Biological ActivityTarget InsectObserved EffectSource(s)
Larvicidal Lucilia cuprinaInhibition of adult emergence, damage to larval body surface, histological changes in internal organs. medchemexpress.com
Aedes aegyptiLarvicidal activity. plos.org
Aedes albopictus>80% larval mortality at 0.1 mg/mL. acs.org
Insect Repellent Aedes aegypti82.1% repellency from extracts containing 25% α-phellandrene. nih.gov
Ixodes ricinusRepellent activity from essential oil containing 28.3% α-phellandrene. nih.gov
Aphis gossypiiRepellent effect from plant volatiles rich in α-phellandrene. frontiersin.org
Attractant Empoasca vitisSignificant attractant effect. foreverest.netgoogle.com
Stethynium empoascaeAttractant effect (natural enemy of E. vitis). chinbullbotany.com
Avoidance Adult Thrips78.33% avoidance rate. foreverest.net

Table 2: Mechanistic Insights into the Wound Healing Properties of this compound

MechanismSpecific ActionOutcomeSource(s)
Anti-inflammatory Inhibition of COX-2 and LOX-5 enzymes.Reduction of inflammatory mediators. mdpi.com
Reduction of TNF-α and IL-6 production.Decreased pro-inflammatory cytokine levels. mdpi.comnih.gov
Antioxidant Reduction of superoxide anions (O₂⁻).Mitigation of oxidative stress. mdpi.comalfa-chemistry.com
Cellular Stimulation Induction of activated fibroblast migration and proliferation.Accelerated tissue formation and wound closure. medchemexpress.commedchemexpress.commdpi.com

Neuronal Responses and Cognitive Effects

Research into the neurological effects of α-phellandrene has uncovered potential interactions with key systems that regulate mood and cognition.

Potential for Improving Sleep and Memory Impairment

Direct scientific evidence exclusively linking α-phellandrene to the improvement of sleep and memory impairment is an emerging area of research. However, its role as a component in essential oils used for such purposes provides an indirect association. For instance, orange blossom essential oil, which contains α-phellandrene, is utilized in health supplements aimed at improving sleep and memory. foreverest.net The broader class of monoterpenes, to which α-phellandrene belongs, has been noted for affecting mood and cognitive performance through the modulation of cholinergic and GABAergic neurotransmission. mdpi.com The cholinergic system is integral to memory processes, while the GABAergic system is the primary inhibitory neurotransmitter system in the brain, playing a key role in reducing neuronal excitability. mdpi.com Studies have shown that α-phellandrene may positively contribute to the GABAergic system by enhancing the inhibitory activity of GABA. mdpi.com Some aromatic chemicals are recognized for their potential to improve sleep and cognitive functions like memory and concentration. kanhanatureoils.com While these associations are promising, further studies are required to specifically delineate the direct effects of isolated α-phellandrene on sleep and memory.

Antidepressant Potential

The antidepressant potential of α-phellandrene has been investigated in preclinical models. In studies using rats with spared nerve injury (SNI), a model that induces neuropathic pain and depression-like behaviors, orally administered α-phellandrene demonstrated significant antidepressant effects. thehealingclinics.comnih.gov

These studies evaluated depressive-like behavior by measuring immobility time in the forced swim test. Treatment with α-phellandrene was found to significantly reduce the increased immobility caused by SNI, suggesting an antidepressant-like activity. thehealingclinics.comnih.gov The effects were comparable to those of the positive control, ketamine. nih.gov These findings indicate that α-phellandrene contributes to the antidepressant effects observed with the essential oil of Schinus terebinthifolius, from which it was isolated for these studies. mdpi.comthehealingclinics.comnih.gov The mood-boosting results observed with the isolated compound suggest a strong potential for α-phellandrene in mitigating symptoms of depression. nih.gov

Metabolic Regulation and Adipocyte Function

In the realm of metabolic health, α-phellandrene has been studied for its effects on adipocytes (fat cells), particularly under conditions of insulin (B600854) resistance. An in vitro and in silico study using 3T3-L1 adipocytes, a standard cell line for studying obesity and diabetes, has provided significant insights.

Glucose Uptake Enhancement

In mature 3T3-L1 adipocytes made insulin-resistant by exposure to high glucose, a significant reduction in glucose uptake was observed. foreverest.netalfa-chemistry.com However, treatment with α-phellandrene at a concentration of 65 µM for 24 hours led to a significant improvement in glucose uptake. kanhanatureoils.comalfa-chemistry.com This suggests that α-phellandrene can help restore insulin sensitivity in adipocytes, a crucial function for maintaining glucose homeostasis. alfa-chemistry.com The effect was found to be comparable to that of the standard antidiabetic drug, rosiglitazone. foreverest.netalfa-chemistry.com

Glycerol-3-phosphate Dehydrogenase Activity and Triglyceride Accumulation

Glycerol-3-phosphate dehydrogenase (G3PD) is a key enzyme in the synthesis of triglycerides, the main form of stored fat in adipocytes. In insulin-resistant 3T3-L1 cells, the activity of G3PD was significantly decreased. foreverest.netalfa-chemistry.com Treatment with α-phellandrene (65 µM) significantly increased G3PD activity. foreverest.netalfa-chemistry.com This enhancement of G3PD activity corresponds with an observed increase in triglyceride accumulation within the adipocytes. foreverest.netalfa-chemistry.comiiarjournals.org This indicates that α-phellandrene promotes the healthy function of adipocytes to store excess energy as triglycerides, which can help prevent the metabolic derangements associated with insulin resistance. alfa-chemistry.com

Interaction with Transcription Factors (e.g., PPARγ, SREBP-1c)

To understand the molecular mechanisms behind these effects, molecular docking studies were performed. These computational analyses predicted the binding affinity of α-phellandrene to key transcription factors that regulate adipogenesis and lipogenesis: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). foreverest.netalfa-chemistry.com

The results showed a high binding affinity of α-phellandrene with both PPARγ and SREBP-1c. foreverest.netalfa-chemistry.com PPARγ is a master regulator of adipocyte differentiation, while SREBP-1c controls the expression of genes involved in fatty acid and triglyceride synthesis. alfa-chemistry.com The interaction of α-phellandrene with these transcription factors suggests it may act as an agonist, activating these pathways to improve adipocyte function. alfa-chemistry.com The binding energy of α-phellandrene with PPARγ was found to be -5.9 kcal/mol, and with SREBP-1c, it was -5.1 kcal/mol. alfa-chemistry.com These interactions are believed to mediate the observed increases in glucose uptake, G3PD activity, and triglyceride storage. alfa-chemistry.com

Data Tables

Table 1: Effect of α-Phellandrene on Adipocyte Function in Insulin-Resistant 3T3-L1 Cells

Parameter Diabetic Control α-Phellandrene (65 µM) Treated Rosiglitazone (0.1 µM) Treated Finding Source
Glucose Uptake Significantly reduced Significantly improved Similar improvement observed α-Phellandrene enhances glucose uptake. foreverest.netalfa-chemistry.com
G3PD Activity Significantly decreased Significantly increased Similar increase observed α-Phellandrene enhances G3PD activity. foreverest.netalfa-chemistry.com

| Triglyceride Accumulation | Decreased | Increased | Comparable increase observed | α-Phellandrene promotes triglyceride storage. | foreverest.netalfa-chemistry.com |

Table 2: Molecular Docking of α-Phellandrene with Metabolic Transcription Factors

Target Protein Ligand Binding Energy (kcal/mol) Interacting Amino Acids Source
PPARγ α-Phellandrene -5.9 PHE 282, GLN 286, LEU 453, MET 463, LEU 465, SER 464, LYS 457 alfa-chemistry.com
Rosiglitazone (Standard) -8.1 PHE 282, GLN 286, LEU 453, VAL 450, MET 463, SER 464, ILE 456, ASP 475, LYS 474, LEU 465, TYR 473, LYS 457 alfa-chemistry.com
SREBP-1c α-Phellandrene -5.1 LEU 349, VAL 350, TYR 369, LYS 365, ASP 368, PHE 372 alfa-chemistry.com

Amelioration of Dyslipidemia and Hyperglycemia

This compound (α-PA) has demonstrated potential in positively regulating adipocyte function, which may help alleviate dyslipidemia and hyperglycemia. ajbls.comajbls.com Research suggests that this monoterpene, found in the essential oils of various plants, can influence key metabolic processes related to glucose and lipid metabolism. ajbls.comjksus.org

In vitro studies using 3T3-L1 adipocytes, a common cell line for studying fat cell biology, have provided insights into the mechanisms of α-phellandrene. When these adipocytes were made insulin-resistant, a condition that mimics aspects of type 2 diabetes, treatment with α-phellandrene led to several beneficial changes. ajbls.comajbls.com

One significant finding is the enhanced glucose uptake in insulin-resistant adipocytes following treatment with α-phellandrene. ajbls.com This suggests an improvement in insulin sensitivity at the cellular level. Concurrently, α-phellandrene was observed to increase triglyceride accumulation within these adipocytes. ajbls.comajbls.com While this may seem counterintuitive, it is a crucial function of healthy adipocytes to store excess lipids, thereby preventing their accumulation in other tissues where they can cause harm (lipotoxicity). ajbls.com

The mechanism behind these effects appears to involve the modulation of key transcription factors. Molecular docking studies have indicated a high binding affinity of α-phellandrene with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). ajbls.comajbls.com PPARγ is a master regulator of adipogenesis (the formation of fat cells) and is pivotal for promoting the storage of lipids and improving insulin sensitivity. ajbls.com SREBP-1c is a key player in lipogenesis, the process of synthesizing fatty acids and triglycerides. ajbls.com The interaction of α-phellandrene with these transcription factors suggests a mode of action similar to some conventional therapies for type 2 diabetes. ajbls.com

Furthermore, α-phellandrene has been shown to increase the activity of glycerol-3-phosphate dehydrogenase, an enzyme essential for the synthesis of triglycerides. ajbls.comajbls.com This enzymatic activation supports the observed increase in triglyceride accumulation within the adipocytes. ajbls.com

In the context of hyperglycemia-induced oxidative stress, which is a known contributor to insulin resistance and dyslipidemia, α-phellandrene has shown protective effects. bepls.com In insulin-resistant 3T3-L1 adipocytes exposed to high glucose, α-phellandrene treatment significantly improved the levels of endogenous antioxidants such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPX), and reduced glutathione (GSH). bepls.com It also decreased the levels of reactive oxygen species (ROS) and lipid peroxidation products. bepls.com In silico analysis further suggests that α-phellandrene may activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response. bepls.com

The following tables summarize the key research findings from in vitro studies on the effects of α-phellandrene on markers related to dyslipidemia and hyperglycemia.

Research Findings on the Effects of α-Phellandrene

Table 1: Effect of α-Phellandrene on Glucose Uptake and Triglyceride Content in Insulin-Resistant 3T3-L1 Adipocytes

Treatment GroupGlucose Uptake (relative units)Intracellular Triglyceride Content (relative units)
Normal ControlIncreasedIncreased
Insulin-Resistant (IR) ControlSignificantly ReducedSignificantly Reduced
IR + α-Phellandrene (65 µM)Significantly Increased (compared to IR control)Significantly Increased (compared to IR control)
IR + Rosiglitazone (0.1 µM)Increased (similar to α-PA group)Increased (similar to α-PA group)

Data adapted from a study on insulin-resistant 3T3-L1 adipocytes. ajbls.com

Table 2: Effect of α-Phellandrene on Antioxidant Enzyme Activities in Insulin-Resistant 3T3-L1 Adipocytes

Treatment GroupSuperoxide Dismutase (SOD) Activity (% of control)Catalase (CAT) Activity (% of control)Glutathione Peroxidase (GPx) Activity (% of control)
Insulin-Resistant (IR) ControlDecreasedDecreasedDecreased
IR + α-Phellandrene (65 µM)Significantly Improved (towards normal)Significantly Improved (towards normal)Significantly Improved (towards normal)
IR + Rosiglitazone (0.1 µM)Similar effects to α-PASimilar effects to α-PASimilar effects to α-PA

Data adapted from a study on high glucose-induced insulin-resistant 3T3-L1 adipocytes. bepls.com

Structure Activity Relationship Studies

Role of Double Bonds and Cyclic Monoterpene Structure

α-Phellandrene is characterized by its cyclic monoterpene structure, specifically a cyclohexane (B81311) ring featuring an isopropyl group and a methyl group ontosight.ai. A key structural feature is the presence of two endocyclic double bonds, forming a conjugated diene system within the six-membered ring encyclopedia.pubnih.gov. This arrangement, a cis-1,3-diene chain inserted into the ring, is fundamental to its chemical properties and biological interactions encyclopedia.pub. The compound can exhibit three distinct structural conformations due to the internal rotation of the exocyclic isopropyl group encyclopedia.pubmdpi.com. These structural features, including the degree of unsaturation and the specific arrangement of the hydrocarbon skeleton, are critical for its binding to various molecular targets. For instance, photooxidation can lead to the opening of the ring structure, altering its chemical identity and potential bioactivity encyclopedia.pubmdpi.com.

Enantiomeric Forms and Differential Bioactivity

α-Phellandrene exists as a pair of enantiomers: (R)-(-)-α-phellandrene and (S+)-α-phellandrene encyclopedia.pubcymitquimica.comontosight.airesearchgate.netforeverest.net. These enantiomers possess different physicochemical and olfactory properties encyclopedia.pubforeverest.net. Research has indicated that these stereoisomers can exhibit differential bioactivity. For example, (+)-α-phellandrene demonstrated greater activity against the plant pathogen Phomopsis viticola compared to other tested compounds thieme-connect.com. While the (R)-isomer is frequently studied ontosight.ai, the specific biological activities of each enantiomer can vary, underscoring the importance of stereochemistry in its SAR.

Synergistic Effects with Other Components in Essential Oils

α-Phellandrene is often found as a significant component in various essential oils (EOs). Its biological activities can be influenced by the presence of other compounds within these complex mixtures, leading to synergistic effects. For instance, when combined with α-pinene in animal feed, phellandrene demonstrated synergistic effects that improved the unsaturated fatty acid content foreverest.net. Studies on EOs rich in α-phellandrene have highlighted that the observed biological activities can be a result of the combined action of multiple components, rather than solely the effect of α-phellandrene itself nih.govnih.gov. This suggests that its efficacy in complex natural matrices may be modulated through interactions with other volatile compounds present in the EO.

Molecular Docking and Computational Analysis of Ligand Binding

Molecular docking and computational analyses have been extensively employed to elucidate the binding mechanisms of α-phellandrene with various molecular targets, providing critical insights into its SAR.

Prediction of Interactions with Molecular Targets

Computational studies have predicted α-phellandrene's interactions with several key biological targets:

5-HT₂<0xE2><0x82><0x90>R Receptor: Molecular docking predicted α-phellandrene binding to the 5-HT₂<0xE2><0x82><0x90>R receptor, identifying nine key binding positions. The analysis revealed a strong and stable interaction with a Gibbs free energy (ΔG) of -6.9 kcal/mol, indicating high affinity researchgate.netbmj.comresearchgate.netbmj.com. This interaction is proposed to mediate its antinociceptive effects researchgate.netbmj.comresearchgate.netbmj.com.

PPARγ and SREBP-1c: α-Phellandrene demonstrated high binding affinity with peroxisome proliferator-activated receptor gamma (PPARγ) and sterol regulatory element-binding protein-1c (SREBP-1c), both crucial transcription factors in adipogenesis and steroidogenesis ajbls.comajbls.com. These interactions suggest a role in ameliorating metabolic dysfunctions like hyperglycemia and dyslipidemia ajbls.comajbls.com.

EsigGOBP1: Docking studies indicated a binding energy of -5.00 kcal/mol for α-phellandrene with EsigGOBP1, a protein involved in olfactory functions. Key amino acid residues MET49 and GLU38 were identified as critical for this binding mdpi.com.

β-Fructofuranosidase: Among constituents of Maqian essential oil, α-phellandrene exhibited the strongest binding affinity to β-fructofuranosidase from Bifidobacterium longum, suggesting its role in modulating gut microbiota researchgate.net.

TLR4/MD2 Complex: α-Phellandrene displayed a high binding affinity for the TLR4/MD2 complex, indicating a potential mechanism for targeting TLR4 signaling pathways researchgate.net.

TXNIP: Strong binding affinity and stable flexibility were observed between α-phellandrene and the TXNIP protein, suggesting favorable interactions and potential therapeutic relevance nih.gov.

Mosquito Juvenile Hormone-Binding Protein (mJHBP): α-Phellandrene showed significant binding and inhibitory effects on mJHBP, indicating potential insecticidal properties upc.edu.pe.

Table 1: Binding Affinities of α-Phellandrene to Selected Molecular Targets

Target ProteinBinding Energy (kcal/mol)Key Interaction ResiduesReference
5-HT₂<0xE2><0x82><0x90>R Receptor-6.9Not specified researchgate.netbmj.comresearchgate.netbmj.com
EsigGOBP1-5.00MET49, GLU38 mdpi.com
PPARγHigh affinityNot specified ajbls.comajbls.com
SREBP-1cHigh affinityNot specified ajbls.comajbls.com
β-FructofuranosidaseStrongest affinityNot specified researchgate.net
TLR4/MD2Uppermost affinityNot specified researchgate.net
TXNIPStrong affinityNot specified nih.gov
Mosquito JHBPSignificant bindingNot specified upc.edu.pe

Evaluation of Molecular Dynamics and Complex Stability

Molecular dynamics (MD) simulations are crucial for assessing the stability and conformational changes of protein-ligand complexes.

EsigGOBP1 Complex: MD simulations of the EsigGOBP1-α-phellandrene complex over 40 ns indicated that the system reached relative equilibrium around 10 ns. The average root-mean-square deviation (RMSD) of approximately 4.0 Å suggested good stability of the complex mdpi.com. A subsequent 50 ns simulation further confirmed the stability of this complex mdpi.com.

Mosquito JHBP Complex: 100 ns MD simulations of the mJHBP-α-phellandrene complex demonstrated stable conformations, with a Cα backbone deviation of 0.5 Å, implying high stability attributed to the ligand's affinity upc.edu.pe.

TXNIP Complex: MD simulations were performed to evaluate the stability of the α-phellandrene-TXNIP complex, revealing stable flexibility at the protein's hinge regions nih.gov.

5-HT₂<0xE2><0x82><0x90>R Complex: Molecular docking studies, which often include molecular dynamics evaluations, have been used to elucidate the stability of α-phellandrene complexes with the 5-HT₂<0xE2><0x82><0x90>R receptor researchgate.netbmj.comresearchgate.netbmj.com.

Table 2: Molecular Dynamics Simulation Data for α-Phellandrene Complexes

Protein TargetSimulation Duration (ns)Average RMSD (Å)Stability IndicationReference
EsigGOBP140-50~4.0Stable mdpi.com
Mosquito JHBP1000.5 (Cα backbone)Stable upc.edu.pe
TXNIPNot specifiedNot specifiedStable flexibility nih.gov

Compound List:

α-Phellandrene

β-Phellandrene

γ-Terpinene

p-Cymene

Limonene

α-Pinene

β-Pinene

Myrcene

3-Carene

α-Terpinene

β-Caryophyllene

β-Elemene

Elemol

Carvacrol

Thymol

Anethole

Terpinen-4-ol

Linalool

Menthone

Menthofuran

Carvone

Phellandral

Gymnosporine (Psilocybin)

Myristicin

Apigenin

Saikosaponin A

Saikosaponin D

5-p-menthene-1,2-diol

6-hydroxypiperitone

α-Phellandrene epoxide

cis-p-menth-2-en-1-ol (B1233582)

p-mentha-1(7), 5-dien-2-ol

Carvotanacetone

5-p-menthen-2-one

Nrf2

TXNIP

PD-1

β-fructofuranosidase

EsigGOBP1

5-HT₂<0xE2><0x82><0x90>R Receptor

PPARγ

SREBP-1c

TLR4/MD2

Mosquito Juvenile Hormone-Binding Protein (mJHBP)

Binding Affinity and Gibbs Free Energy

Understanding the structure-activity relationship (SAR) of a compound like alpha-Phellandrene often involves quantifying its interactions with biological targets. Binding affinity and Gibbs Free Energy (ΔG) are critical thermodynamic parameters that provide insight into the strength and spontaneity of these interactions. High binding affinity, often indicated by low dissociation constants (Kd) or negative Gibbs Free Energy values, suggests a stable complex formation between the ligand (this compound) and its target, which is fundamental to its biological activity.

Research employing molecular docking and experimental binding assays has shed light on this compound's interactions with various biological molecules. These studies aim to elucidate how its chemical structure influences its ability to bind to specific proteins or receptors, thereby mediating its observed pharmacological effects.

This compound Interactions with Biological Targets

Studies have investigated this compound's binding characteristics with several targets, revealing varying degrees of affinity and thermodynamic favorability.

Ecological and Environmental Impact Research

Role in Plant Defense Mechanisms

α-Phellandrene plays a multifaceted role in plant defense against various biotic stressors. Research indicates its efficacy as a repellent and its involvement in plant immune responses:

Repellency and Deterrence: α-Phellandrene has demonstrated repellent properties against certain agricultural pests. Studies have shown it to be putatively repellent against whiteflies (Bemisia tabaci) in tomato plants frontiersin.orgnih.gov. Furthermore, volatile terpenes, including α-phellandrene, found in wild tomato species, act as repellents against whiteflies, thereby reducing plant-insect interactions and the transmission of viral diseases nih.gov.

Antimicrobial Activity: α-Phellandrene exhibits bacteriostatic effects against plant pathogens. Research on tomato plants has shown that α-phellandrene can inhibit the growth of blue mold and gray mold by altering the permeability of pathogen cell membranes, degrading cell walls, and causing the leakage of intracellular substances foreverest.net.

Induced Defense Responses: Pest infestations can trigger an increase in the production of terpenoid compounds, including α-phellandrene, in plants. For instance, thrips infestation in tomatoes leads to a delayed increase in α-phellandrene emissions, mediated by the jasmonic acid (JA) regulatory pathway, which also enhances trichome density in leaf tissues frontiersin.org.

Soil Microbial Interactions: The presence of α-phellandrene in soil has been observed to inhibit key microbial processes. Specifically, it can inhibit net mineralization of nitrogen and net nitrification by suppressing the growth of nitrifying bacteria, such as species of Nitrosospira, Nitrosomonas, and Nitrosococcus cabidigitallibrary.org.

Indirect Defense: Terpenes like α-phellandrene can indirectly protect plants by attracting natural enemies of herbivores. This mechanism enhances the plant's defense by leveraging beneficial insects to control pest populations nih.gov.

Table 7.1: α-Phellandrene in Plant Defense Mechanisms

Pest/PathogenPlant SpeciesDefense RoleMechanismCitation
Blue mold, Gray moldTomatoAntimicrobialAlters cell membrane permeability, degrades cell wall, causes leakage of intracellular substances. foreverest.net
Whitefly (Bemisia tabaci)TomatoRepellentActs as a repellent, reducing plant-insect interaction. frontiersin.orgnih.gov
Western flower thripsTomatoInduced defenseEmission increases via JA pathway, correlated with increased trichome density. frontiersin.org
Nitrifying bacteria (soil)VariousMicrobial inhibitionInhibits net mineralization of N and net nitrification by suppressing bacterial growth. cabidigitallibrary.org
General herbivoresVariousIndirect defenseAttracts natural enemies of herbivores, aiding in biological pest control. nih.gov

Atmospheric Emission and Ozonolysis

α-Phellandrene is a significant biogenic volatile organic compound (BVOC) emitted into the atmosphere, primarily from Eucalyptus species mdpi.comencyclopedia.pub. As a highly reactive conjugated monoterpene, its atmospheric fate is largely determined by reactions with oxidants, most notably ozone (O₃) researchgate.netcopernicus.orgrsc.orgresearchgate.netrsc.orgresearchgate.net.

Emission Sources: Eucalyptus species such as E. microtheca, E. viminalis, and E. dives are major emitters of α-phellandrene into the atmosphere mdpi.comencyclopedia.pub.

Atmospheric Reactivity: α-Phellandrene's conjugated double bonds make it highly reactive in the atmosphere. Ozonolysis is considered a dominant loss process for α-phellandrene, with a measured first-generation rate coefficient of approximately 1.0 ± 0.7 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K researchgate.netcopernicus.org. Other studies suggest a rate constant of 3.0 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ rsc.org. Reactions with NO₃ radicals also contribute to its degradation copernicus.org.

Ozonolysis Products: The reaction of α-phellandrene with ozone leads to the fragmentation of its double bonds, producing a range of gas-phase products. Major identified products and their typical yields include:

Formaldehyde: 5–9%

Acetaldehyde: 0.2–8%

Glyoxal: 6–23%

Methyl glyoxal: 2–9%

Formic acid: 22–37%

Acetic acid: 9–22% researchgate.netcopernicus.org. Higher molecular weight, second-generation oxidation products are also formed researchgate.netcopernicus.org.

Table 7.2: Major Gas-Phase Products from α-Phellandrene Ozonolysis

ProductYield Range (%)Citation
Formaldehyde5–9 researchgate.netcopernicus.org
Acetaldehyde0.2–8 researchgate.netcopernicus.org
Glyoxal6–23 researchgate.netcopernicus.org
Methyl glyoxal2–9 researchgate.netcopernicus.org
Formic acid22–37 researchgate.netcopernicus.org
Acetic acid9–22 researchgate.netcopernicus.org

Secondary Organic Aerosol (SOA) Formation: The ozonolysis of α-phellandrene is a significant source of Secondary Organic Aerosol (SOA) mdpi.comencyclopedia.pubresearchgate.netcopernicus.orgrsc.orgresearchgate.netresearchgate.net. The reaction mechanism, particularly due to the endocyclic conjugation in α-phellandrene, favors the formation of highly condensible products. Initial ozonolysis can release SOA fragments with 10 carbons, followed by further fragmentation producing SOA with three or seven carbons mdpi.comencyclopedia.pub. These processes contribute to the formation of extremely low-volatility organic compounds (ELVOCs) and highly oxidized molecules (HOMs) pnas.org. Aerosol yields can range from 25% to 174%, depending on the initial mass loadings researchgate.netcopernicus.orgresearchgate.net.

Particle Nucleation due to Monoterpene Oxidation

The oxidation of α-phellandrene is a key driver for atmospheric new particle formation (NPF), particularly in regions with significant Eucalyptus emissions, such as Australia mdpi.comencyclopedia.pubresearchgate.net. This process is closely linked to its ozonolysis.

Nucleation Events: The ozonolysis of α-phellandrene leads to almost instantaneous nucleation, signifying the rapid generation of extremely low-volatility compounds that can form new atmospheric particles researchgate.netcopernicus.orgresearchgate.netresearchgate.net. This phenomenon is observed as a significant, often blue-colored, haze and frequent nocturnal nucleation events over Eucalyptus forests mdpi.comencyclopedia.pub.

Role of Stabilized Criegee Intermediates (SCIs): Stabilized Criegee intermediates, formed during the ozonolysis of α-phellandrene, are believed to play a crucial role in initiating new particle formation researchgate.netcopernicus.orgresearchgate.net. The addition of NO₂ or a Criegee scavenger can suppress this nucleation process, underscoring the importance of SCIs researchgate.netcopernicus.orgresearchgate.net.

Particle Growth: Both monomeric and dimeric species formed during α-phellandrene oxidation are implicated in new particle formation and subsequent growth researchgate.netresearchgate.net. The complexity of SOA composition, including oligomeric species, suggests that bimolecular reactions of SCIs with other products are significant pathways for particle formation and growth researchgate.netcopernicus.org.

Contribution to Aerosol Mass: Both first- and second-generation oxidation products of α-phellandrene are substantial contributors to the formed aerosol mass researchgate.netcopernicus.orgresearchgate.net. The high aerosol yields, ranging from 25% to 174%, highlight the compound's significant propensity for SOA formation researchgate.netcopernicus.orgresearchgate.net.

Advanced Research Directions and Future Perspectives

Pre-clinical and Clinical Study Requirements

The existing body of research on alpha-phellandrene consists primarily of in vitro and in vivo studies, which have highlighted its antimicrobial, anti-inflammatory, anti-cancer, and analgesic properties. mdpi.comresearchgate.net However, to translate these promising findings into clinical applications, extensive pre-clinical studies are necessary. researchgate.net Future research must focus on establishing a comprehensive toxicological profile to determine the threshold between beneficial and adverse effects, including potential mutagenicity, carcinogenicity, and allergenicity. mdpi.comnih.gov

Further pre-clinical investigations are required to elucidate the precise mechanisms of action through which this compound exerts its biological effects. mdpi.com While some studies have pointed to its ability to disrupt cell membranes in fungi and influence immune responses, a deeper understanding at the molecular level is needed. mdpi.comnih.gov Standardized methodologies for extraction and purification of this compound are also crucial to ensure the reproducibility of research findings. Once a robust pre-clinical evidence base is established, well-designed clinical trials will be essential to evaluate its safety and efficacy in humans for various therapeutic applications.

Development of this compound-Based Therapeutic Approaches

The diverse bioactivities of this compound offer inspiration for the development of new therapeutic agents. mdpi.comnih.gov Research has indicated its potential as an antitumoral agent, with studies showing it can promote immune responses against leukemia cells in mice and induce apoptosis in human liver cancer cells. nih.goviiarjournals.orgnih.gov Specifically, oral administration of this compound in mice with leukemia was found to enhance phagocytosis and Natural Killer (NK) cell activity. nih.goviiarjournals.org These findings suggest that this compound could be explored as a component of novel cancer therapies, possibly in conjunction with existing treatments to reduce the required doses of conventional chemotherapy drugs. nih.gov

In addition to its anti-cancer potential, the anti-inflammatory and antinociceptive (pain-relieving) effects of this compound present opportunities for developing treatments for inflammatory conditions and pain management. mdpi.com Its antimicrobial properties also suggest its utility in combating bacterial and fungal infections. labeffects.com The development of effective and stable drug delivery systems will be a critical step in harnessing the therapeutic potential of this compound.

Biopesticide and Agricultural Applications

The agricultural sector stands to benefit significantly from the development of this compound-based products, offering a natural alternative to synthetic pesticides. foreverest.net Its application as a biopesticide is supported by its insecticidal, repellent, and fungicidal activities. mdpi.comnih.gov

This compound has demonstrated repellent activity against various agricultural and horticultural pests. Research has confirmed its ability to repel the whitefly (Bemisia tabaci), a significant pest that causes substantial losses in crop production. nih.gov Another study highlighted an avoidance rate of 78.33% for adult thrips when exposed to this compound. foreverest.net These findings underscore its potential for use in the formulation of natural insect repellents to protect valuable crops. foreverest.net

Pest SpeciesRepellent EffectSource
Bemisia tabaci (whitefly)Confirmed repellent activity nih.gov
Thrips (adults)78.33% avoidance rate foreverest.net

The antifungal properties of this compound have been documented against several plant pathogens. It has shown a dose-dependent inhibitory effect on the mycelial growth of Penicillium cyclopium, a fungus that can cause postharvest diseases in fruits like tomatoes. nih.govresearchgate.net The mechanism of action appears to involve the disruption of the fungal cell membrane's integrity, leading to the leakage of cellular components. mdpi.comnih.govresearchgate.net This suggests that this compound could be developed into a biological fungicide for controlling fungal diseases in crops. nih.govresearchgate.net

Fungal SpeciesEffectKey Findings
Penicillium cyclopiumInhibition of mycelial growthMinimum Inhibitory Concentration (MIC) of 1.7 mL/L and Minimum Fungicidal Concentration (MFC) of 1.8 mL/L. nih.govresearchgate.net
Candida albicansAntifungal activitySynergistic effects when combined with conventional antifungal agents. researchgate.net

Interestingly, in addition to its repellent properties, this compound can also act as an insect attractant for certain species. Research has shown that it has a significant attractant effect on Empoasca vitis, a major pest of tea trees. foreverest.net A blend of compounds including this compound was more effective at attracting this insect than any single component. foreverest.net Furthermore, a formulation containing this compound was found to have a strong luring effect on the beetle Monochamus alternatus. foreverest.net This dual functionality opens up possibilities for its use in "push-pull" pest management strategies, where it could be used to repel pests from crops while simultaneously attracting them to traps.

Insect SpeciesAttractant EffectSource
Empoasca vitis (tea tree bug)Significant attractant effect foreverest.net
Monochamus alternatus (beetle)Best lure effect in a specific formula foreverest.net

While direct research on this compound as a feed additive for livestock is limited, its known biological properties suggest potential benefits. Its antimicrobial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli could be advantageous in promoting gut health and preventing infections in livestock. foreverest.net Furthermore, its anti-inflammatory properties could also contribute to animal well-being. mdpi.com Further research is needed to evaluate the efficacy, safety, and practicality of incorporating this compound into livestock feed.

Pharmaceutical and Medicinal Applications Beyond Current Scope

Novel Antidepressant Derivatives

Essential oils containing α-phellandrene have been observed to produce antidepressant-like effects. For instance, essential oil from the fruits of Schinus terebinthifolius, which contains α-phellandrene, has been shown to reduce depression-like behavior in animal models of neuropathic pain. mdpi.com This has spurred interest in α-phellandrene as a potential scaffold for the synthesis of new antidepressant medications. The rationale is that by chemically modifying the α-phellandrene molecule, it may be possible to enhance its efficacy, improve its pharmacokinetic profile, and reduce potential side effects. Research in this area is focused on structure-activity relationship (SAR) studies to identify which parts of the molecule are crucial for its antidepressant effects and how they can be modified to create more potent and selective compounds.

Adjuvant Therapies

An adjuvant therapy is a treatment given in addition to the primary therapy to enhance its effectiveness and/or reduce its side effects. This compound has shown significant promise as an adjuvant in cancer therapy. Studies have demonstrated that α-phellandrene can enhance the efficacy of chemotherapy drugs and mitigate some of their adverse effects. For example, it has been found to potentiate the antitumor effects of certain chemotherapeutic agents while simultaneously protecting against treatment-induced toxicities.

Table 1: Investigated Adjuvant Applications of this compound

Primary Therapy Cancer Model Observed Adjuvant Effects of this compound
Doxorubicin Sarcoma 180 Increased cytotoxicity to tumor cells and reduced systemic toxicity of doxorubicin.
Paclitaxel (B517696) Lung Carcinoma Enhanced apoptotic effects of paclitaxel in cancer cells.

Food and Beverage Applications as Preservatives and Flavoring Agents

The pleasant, citrusy, and slightly spicy aroma and taste of this compound have led to its use as a flavoring agent in the food and beverage industry. sbblgroup.comlabeffects.com It is listed as a flavoring agent by the Food and Drug Administration (FDA). nih.gov Its characteristic flavor profile makes it a valuable ingredient in a variety of products.

Beyond its role as a flavoring agent, α-phellandrene is being investigated for its potential as a natural food preservative. nih.govnih.gov Its antimicrobial properties against a range of foodborne pathogens suggest that it could be used to extend the shelf life of food products and reduce the risk of spoilage and foodborne illnesses. Research has shown its effectiveness in inhibiting the growth of bacteria and fungi that can contaminate food. This has led to studies exploring its incorporation into food packaging materials or as a direct additive to prevent microbial growth.

Synthesis of Novel this compound Derivatives and Analogues

The chemical structure of α-phellandrene, with its reactive diene system, makes it an attractive starting material for the synthesis of more complex molecules. mdpi.com Chemists are exploring various synthetic routes to create novel derivatives and analogues of α-phellandrene with the aim of discovering new compounds with enhanced or entirely new biological activities.

Asymmetric Total Synthesis Strategies

A significant area of research is the use of α-phellandrene in the asymmetric total synthesis of complex natural products. Asymmetric synthesis is crucial in medicinal chemistry as different stereoisomers of a molecule can have vastly different biological activities. The inherent chirality of α-phellandrene makes it a valuable chiral building block.

Recently, the asymmetric total synthesis of sarglamides, a class of natural products with potential anti-inflammatory properties, has been achieved using (S)-phellandrene as a starting material. nih.govrsc.orgresearchgate.netnih.gov The key step in this synthesis is an intermolecular Diels-Alder cycloaddition reaction between (S)-phellandrene and 1,4-benzoquinone, which allows for the construction of the complex tetracyclic core of the sarglamide molecules. nih.govrsc.orgresearchgate.net This synthetic strategy has enabled the production of various sarglamide analogues for further biological evaluation. nih.govrsc.org

Exploration of Bioactivity and Mode of Action of Sarglamides

Sarglamides are a recently discovered class of alkaloids that are heterodimers of a trans-N-cinnamoylindolidinoid and α-phellandrene derivatives. acs.org Initial studies have revealed that sarglamides possess interesting biological activities, particularly anti-inflammatory effects.

Table 2: Reported Bioactivities of Sarglamides

Sarglamide Derivative Biological Activity Investigated Model
Sarglamide C Anti-neuroinflammatory Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. rsc.org
Sarglamide D Anti-neuroinflammatory Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. acs.org
Sarglamide E Anti-neuroinflammatory Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. rsc.orgacs.org

The proposed mode of action for the anti-inflammatory activity of sarglamides involves the inhibition of pro-inflammatory mediators. acs.org Specifically, they have been shown to suppress the production of nitric oxide (NO), a key signaling molecule in the inflammatory process, in activated microglial cells. rsc.orgacs.org Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neuroinflammation, which is implicated in various neurodegenerative diseases. By inhibiting microglial activation and NO production, sarglamides may offer a new therapeutic avenue for the treatment of neuroinflammatory disorders. Further research is ongoing to fully elucidate the molecular targets and signaling pathways through which sarglamides exert their effects. The concise synthetic strategy developed for sarglamides will facilitate the generation of a library of analogues for a more in-depth evaluation of their bioactivity and mode of action. nih.govrsc.org

Pharmacokinetics and Pharmacodynamics Studies

While the biological activities of this compound (α-PHE) have been increasingly documented, comprehensive research into its pharmacokinetics and pharmacodynamics remains a critical future direction. Current understanding is limited, and more detailed studies are necessary to fully characterize how the body absorbs, distributes, metabolizes, and excretes this compound.

Pharmacodynamic research, which examines the biochemical and physiological effects of the compound on the body, has shown promising results in preclinical models. For instance, in a study involving a murine leukemia model, orally administered α-phellandrene demonstrated significant immunomodulatory effects. It was observed to enhance macrophage phagocytosis and the cytotoxic activity of natural killer (NK) cells. The study also noted an increase in the populations of T-cells (CD3 marker) and B-cells (CD19 marker) while reducing monocyte populations (CD11b marker). These findings suggest that α-phellandrene can influence immune responses, pointing to a potential mechanism of action for its reported anti-tumor activities.

Despite these insights into its pharmacodynamic effects, the journey of α-phellandrene through the body—its pharmacokinetic profile—is largely unmapped. Future research must focus on quantifying its bioavailability after oral administration, identifying its metabolic pathways and the resulting metabolites, and determining its tissue distribution and elimination half-life. Such studies are essential to bridge the gap between in vitro observations and potential in vivo applications, establishing a scientific basis for its efficacy and mechanisms of action.

Nanotechnology and Delivery Systems for this compound

The inherent properties of monoterpenes like this compound, such as hydrophobicity and volatility, present significant challenges for their application in pharmaceutical and food industries. Nanotechnology offers a promising strategy to overcome these limitations by enhancing bioavailability, stability, and therapeutic efficacy. While specific nano-delivery systems for this compound are still an emerging area of research, the principles have been established for essential oils and other terpenes.

Nanoparticles can serve as effective carriers, encapsulating α-phellandrene to improve its solubility in aqueous environments and protect it from degradation. Various nanocarriers, including liposomes, micelles, and polymeric nanoparticles, have been developed for delivering hydrophobic drugs and natural compounds. These systems can be engineered to control the release of the compound, potentially targeting specific tissues or cells, thereby increasing efficacy and minimizing potential side effects.

For example, nanoformulations could enhance the delivery of α-phellandrene across biological barriers, such as the blood-brain barrier, which is a significant hurdle for many potential neuroactive compounds. The development of precisely engineered, multifunctional nanocarriers with both passive and active targeting capabilities could revolutionize the therapeutic application of α-phellandrene. Future research should concentrate on designing and testing specific nanoformulations of α-phellandrene, evaluating their stability, release kinetics, and efficacy in relevant preclinical models.

Biotechnological Production and Genetic Engineering for Enhanced Yield

The natural abundance of this compound can be low and variable, making extraction from plants an unsustainable source for commercial applications. Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, presents a robust and scalable alternative for producing terpenes. Yeast is an ideal chassis for this purpose as it possesses the native mevalonate (B85504) (MVA) pathway, which synthesizes the necessary precursors for all terpenoids.

The final step involves introducing a heterologous terpene synthase (TPS) gene, such as an this compound synthase, into the engineered yeast strain. This enzyme catalyzes the conversion of GPP into α-phellandrene. The combination of these engineering strategies has led to strains capable of producing significant titers of various valuable terpenoids.

Table 1: Genetic Engineering Strategies in Yeast for Enhanced Terpene Production
Engineering StrategyTarget Gene/PathwayObjectiveReference
Overexpression of MVA Pathway GenesAll eight genes of the mevalonate pathwayIncrease the pool of the key intermediate farnesyl pyrophosphate (FPP).
Upregulation of Rate-Limiting StepHMG-CoA reductase (HMGR)Promote metabolic flux through the MVA pathway.
Downregulation of Competing PathwaySqualene synthase (ERG9)Minimize the diversion of FPP towards sterol biosynthesis.
Enzyme FusionFPPS and terpene synthaseBring enzymes into proximity to improve catalytic efficiency.
Heterologous Gene ExpressionTerpene Synthases (TPS)Convert precursors (GPP, FPP) into the target terpene.

Integration of Multi-omics Data in Biosynthesis Research

Understanding the biosynthesis of this compound in plants requires a comprehensive approach to identify the genes, enzymes, and regulatory networks involved. The integration of multi-omics data, particularly transcriptomics and metabolomics, has become a powerful tool for elucidating these complex pathways.

Transcriptomics, the study of the complete set of RNA transcripts, allows researchers to identify candidate genes involved in terpene biosynthesis. By comparing the transcriptomes of plant tissues that produce high and low levels of α-phellandrene, scientists can pinpoint differentially expressed genes. This approach has been successfully used to discover and characterize various terpene synthase (TPS) genes, the key enzymes responsible for producing the vast diversity of terpenes. For example, transcriptome sequencing has led to the identification of (-)-β-phellandrene synthases in lodgepole pine (Pinus contorta) and jack pine (Pinus banksiana), as well as α-phellandrene synthase in black pepper (Piper nigrum).

Metabolomics, the global analysis of all metabolites in a biological sample, complements transcriptomics by providing a direct chemical snapshot of the compounds being produced. By correlating metabolite profiles with gene expression data, researchers can validate the function of candidate TPS genes and map the entire biosynthetic pathway from precursor to final product. This integrated approach not only identifies the structural genes but also offers insights into the regulatory mechanisms governing terpene production, which can be developmentally and transcriptionally regulated.

Table 2: Identification of Phellandrene Synthase Genes via Transcriptome Analysis
Gene/EnzymePlant SpeciesMain Product(s)Reference
(-)-β-phellandrene synthaseLodgepole Pine (Pinus contorta)(-)-β-phellandrene
(-)-β-phellandrene synthaseJack Pine (Pinus banksiana)(-)-β-phellandrene
β-phellandrene synthase (LaβPHLS)Lavender (Lavandula angustifolia)β-phellandrene
α-phellandrene synthaseBlack Pepper (Piper nigrum)α-phellandrene

Q & A

Q. What are the key physicochemical properties of alpha-phellandrene, and how do they influence experimental design?

this compound is a cyclic monoterpene (C₁₀H₁₆) with a boiling point of ~171°C and high volatility. Its lipophilic nature necessitates solvent compatibility checks (e.g., DMSO for cellular studies) and storage in airtight, light-protected containers at 4°C to prevent degradation . When designing experiments, ensure vapor pressure and flammability (flash point: ~46°C) are considered for safe handling .

Q. What in vitro models are commonly used to study this compound’s biological activity?

The 3T3-L1 adipocyte model is widely used for metabolic studies, such as glucose uptake and adipogenesis, under insulin-resistant conditions . For cytotoxicity or antiproliferative assays, human liver tumor J5 cells have been employed to evaluate necrosis induction via ATP depletion and LDH leakage . Always include controls (e.g., rosiglitazone for insulin sensitization ) and validate solvent effects (e.g., ethanol/DMSO ≤0.1% v/v).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors . Store separately from oxidizers and strong acids, and avoid high temperatures (>25°C) to prevent combustion . Acute toxicity data are limited, but in vitro studies suggest concentrations >30 µM may induce necrosis in liver cells .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s interaction with transcription factors like PPARγ and SREBP-1c?

Docking software (e.g., AutoDock Vina) predicts binding affinities by analyzing ligand-receptor interactions. For PPARγ, this compound’s hydrophobic regions align with the ligand-binding domain, mimicking endogenous agonists like rosiglitazone . Validate predictions with competitive binding assays (e.g., fluorescence polarization) and correlate with functional outcomes (e.g., adipogenesis in 3T3-L1 cells ).

Q. How do contradictory findings on this compound’s cytotoxicity arise, and how can they be resolved?

Discrepancies stem from cell type specificity (e.g., necrosis in J5 liver cells vs. apoptosis resistance in other lines ) and concentration thresholds (e.g., 65 µM enhances adipocyte function , while 30 µM induces necrosis ). Use multi-parametric assays (ROS, mitochondrial membrane potential, ATP levels) to distinguish mechanisms. Cross-validate with transcriptomic profiling (e.g., RNA-seq for necrosis/apoptosis markers).

Q. What methodologies are recommended for isolating this compound from essential oils (EOs) for purity-sensitive studies?

Gas chromatography-mass spectrometry (GC-MS) coupled with fractional distillation isolates this compound from EOs like Anethum graveolens (dill), which contains up to 82.1% of the compound . Confirm purity via NMR (¹H and ¹³C) and HPLC. For biological assays, verify absence of co-eluting terpenes (e.g., limonene) that may synergize or antagonize effects .

Q. How can researchers address gaps in toxicological data for this compound?

Conduct OECD-compliant assays:

  • Acute oral toxicity (OECD 423): Dose rodents with 300–2000 mg/kg and monitor mortality/organ damage .
  • Ames test (OECD 471): Assess mutagenicity in Salmonella strains TA98/TA100 .
  • Ecotoxicity (OECD 201): Evaluate effects on Daphnia magna or algal growth .

Methodological Best Practices

  • Reproducibility: Document solvent concentrations, cell passage numbers, and incubation times. For docking studies, report grid box dimensions and scoring functions .
  • Data Interpretation: Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare treatment groups . For systematic reviews, apply PRISMA guidelines to avoid selection bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.